

1,3-Dilaurin lipolysis rate comparison other acylglycerols

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Compound Focus: 1,3-Dilaurin

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Intrinsic Lipolysis Rates of Selected Acylglycerols

The following table summarizes the Intrinsic Lipolysis Rates (ILR) for various pure acylglycerols, as determined from nanoemulsion digestion studies using a standardized pH-stat method [1]. The ILR is expressed as $\mu\text{L NaOH}/\text{min}/\text{m}^2$, representing the rate of free fatty acid release normalized to the available lipid surface area.

Acylglycerol	Type	Acyl Chain Length	Intrinsic Lipolysis Rate (ILR, $\mu\text{L NaOH}/\text{min}/\text{m}^2$)
Tributylin	Triglyceride	C4	0.97
Tricaproin	Triglyceride	C6	0.75
Tricaprylin	Triglyceride	C8	0.51
Trilaurin	Triglyceride	C12	0.15
1,3-Dicaprin	Diglyceride	C10	2.05
1,3-Dilaurin	Diglyceride	C12	Data not explicitly provided in results

Acylglycerol	Type	Acyl Chain Length	Intrinsic Lipolysis Rate (ILR, $\mu\text{L NaOH}/\text{min}/\text{m}^2$)
1-Monolaurin	Monoglyceride	C12	2.55
Triolein	Triglyceride	C18:1	0.09

> **How to read this data:** A higher ILR value indicates a faster digestion rate. The data shows clear trends: digestibility increases with **decreasing acyl chain length** and **decreased esterification** (monoglycerides digest faster than diglycerides, which are faster than triglycerides) [1].

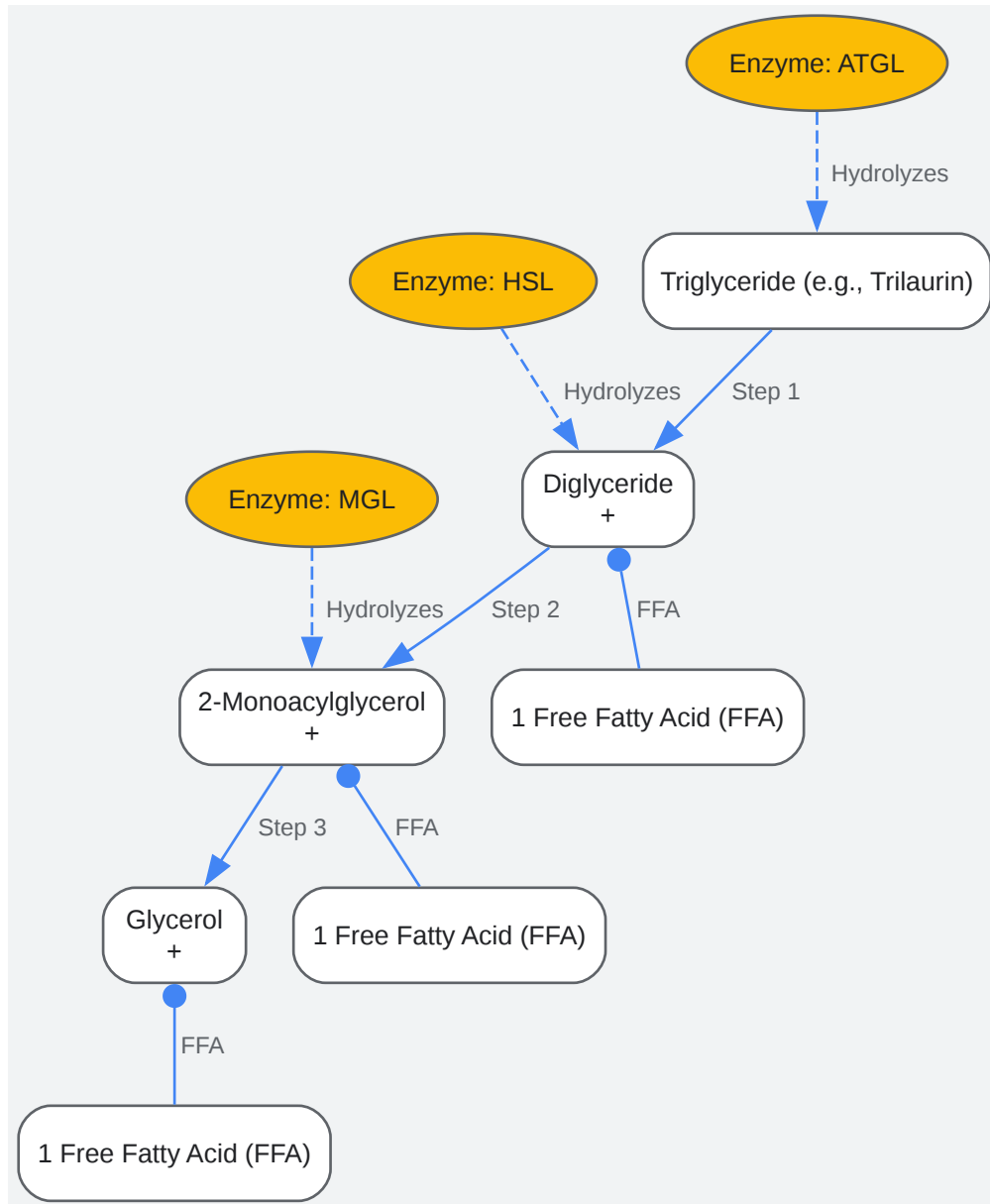
Experimental Protocol for Lipolysis Rate Measurement

The quantitative data in the table above was generated using a standardized *in vitro* lipolysis protocol, key details of which are summarized below [1] [2]:

- **Objective:** To measure the digestibility of lipid-based formulations under simulated intestinal conditions.
- **Core Method:** The **pH-stat lipolysis method** established by the Lipid Formulation Classification System (LFCS) Consortium.
- **Principle:** As lipase hydrolyzes lipids, free fatty acids are released, causing a drop in pH. The instrument automatically titrates the system with sodium hydroxide (NaOH) to maintain a constant pH (typically 6.5 or 7.5). The volume of NaOH consumed over time is directly proportional to the amount of fatty acids released [1] [2].
- **Lipolysis Medium:** The medium mimics intestinal fluid, containing pancreatic lipase, colipase, bile salts (e.g., sodium taurodeoxycholate), and phospholipids in a buffer with calcium ions (Ca^{2+}) to precipitate freed fatty acids and drive the reaction forward [1].
- **Critical for ILR Calculation:** To calculate the surface area-independent **Intrinsic Lipolysis Rate (ILR)**, researchers used nanoemulsions of pure acylglycerols with a controlled and known droplet size, stabilized with minimal surfactant (polysorbate 80). The ILR was then derived by adapting methodologies used for calculating the intrinsic dissolution rate of drugs [1].

The Biochemical Pathway of Lipid Digestion

Lipolysis is a sequential hydrolysis process. The diagram below illustrates the core pathway and key enzymes involved in breaking down triglycerides like Trilaurin into fatty acids and glycerol [3].



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Pathway Overview:

- **Step 1 (ATGL):** Adipose Triglyceride Lipase (ATGL) performs the initial, rate-limiting hydrolysis of a triglyceride, producing one **diglyceride** and one **free fatty acid** [3].
- **Step 2 (HSL):** Hormone-Sensitive Lipase (HSL) then hydrolyzes the **diglyceride**, yielding one **2-monoacylglycerol** and another **free fatty acid** [3].

- **Step 3 (MGL):** Finally, Monoglyceride Lipase (MGL) hydrolyzes the **2-monoacylglycerol** into **glycerol** and the third **free fatty acid** [3].

Key Influencing Factors on Lipolysis Rate

When comparing lipolysis rates, it's crucial to consider these factors, as they significantly impact the results:

- **Lipid Structure:** The study confirmed that at a constant surfactant level, acylglycerol digestibility **increases with decreasing acyl chain length, decreased esterification (Triglyceride < Diglyceride < Monoglyceride), and increasing unsaturation** [1].
- **Surfactants & Interface:** Surfactants like polysorbate 80 can inhibit lipolysis in a concentration-dependent manner by forming a barrier at the oil-water interface, shielding the lipid from lipase [1]. The presence of bile salts and phospholipids can counteract this by increasing the surfactant-free area available for the enzyme [1].
- **Lipase Regioselectivity:** Pancreatic lipase is sn-1,3 specific, meaning it primarily cleaves the fatty acids at the first and third positions of the glycerol backbone [1] [4]. This is why 1,3-diglycerides are susceptible to rapid hydrolysis, while 2-monoacylglycerols are the end products of triglyceride digestion and are hydrolyzed by a different enzyme (MGL) [3].

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